5-bromo-3-nitro-1H-pyrazole
Description
5-Bromo-3-nitro-1H-pyrazole (CAS: 1208314-00-4) is a halogenated and nitrated pyrazole derivative with the molecular formula C₃H₂BrN₃O₂ and a molecular weight of 191.97 g/mol . Its structure features a bromine atom at the 5-position and a nitro group at the 3-position of the pyrazole ring (SMILES: C1=C(NN=C1Br)[N+](=O)[O-]) . Predicted physicochemical properties include a collision cross-section (CCS) of 136.5 Ų for the [M+H]+ adduct, suggesting moderate polarity . This compound is primarily used as a reactive intermediate in organic synthesis, particularly for developing bioactive molecules in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-bromo-3-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDXGRUDPFLMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-3-nitro-1H-pyrazole involves several steps, including specific reaction conditions and reagents. Industrial production methods may vary, but they generally follow a similar synthetic route to ensure the purity and yield of the compound.
Chemical Reactions Analysis
5-bromo-3-nitro-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-3-nitro-1H-pyrazole has a wide range of applications in scientific research. It is used in chemistry for its reactivity and unique properties. In biology and medicine, it may be used for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The reactivity and applications of pyrazole derivatives depend on substituent positions and functional groups. Below is a comparative analysis of 5-bromo-3-nitro-1H-pyrazole and key analogs:
Table 1: Comparative Analysis of Pyrazole Derivatives
*Calculated molecular weight.
Key Differences and Implications
Positional Isomerism :
- This compound vs. 3-Bromo-4-nitro-1H-pyrazole : Despite identical formulas, the bromine and nitro group positions alter electronic effects. The 5-bromo-3-nitro isomer is more reactive toward nucleophilic aromatic substitution at the 4-position due to nitro's meta-directing nature .
Functional Group Impact :
- Trifluoromethyl vs. Nitro : The CF₃ group in 3-bromo-5-(trifluoromethyl)-1H-pyrazole enhances lipophilicity and metabolic stability compared to the nitro group, making it preferable in drug design .
- Ethyl Substituent : The ethyl group in 5-bromo-1-ethyl-3-nitro-1H-pyrazole increases molecular weight and may improve membrane permeability in bioactive compounds .
Synthetic Utility :
- Nitro groups in this compound allow reduction to amines for further functionalization, whereas bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methyl-substituted analogs (e.g., 5-bromo-1,3-dimethyl-1H-pyrazole) are less reactive but serve as stable intermediates in heterocyclic chemistry .
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